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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzaldehyde

Cat. No.: B104081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 2-Bromo-6-fluorobenzaldehyde. Due to the limited availability

of directly published experimental spectra for this specific compound, this guide presents a

predicted spectroscopic profile based on the analysis of structurally similar compounds, namely

2-bromobenzaldehyde and 2-fluorobenzaldehyde. This information is intended to serve as a

valuable reference for researchers in the identification, characterization, and utilization of this

important synthetic intermediate.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling

constants (J) for 2-Bromo-6-fluorobenzaldehyde. These predictions are derived from

established substituent effects on the benzene ring and analysis of the NMR data for closely

related analogues.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-fluorobenzaldehyde
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constants (J,
Hz)

Integration

H-C=O 10.3 - 10.5 s - 1H

H-3 7.7 - 7.9 dd
³J(H-H) ≈ 8.0,

⁴J(H-F) ≈ 6.0
1H

H-4 7.3 - 7.5 t ³J(H-H) ≈ 8.0 1H

H-5 7.5 - 7.7 ddd

³J(H-H) ≈ 8.0,

⁴J(H-H) ≈ 1.5,

⁵J(H-F) ≈ 2.0

1H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-fluorobenzaldehyde

Carbon
Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (¹JCF, Hz)

C=O 188 - 192 d ⁴J(C-F) ≈ 2-4

C-1 (C-CHO) 125 - 129 d ²J(C-F) ≈ 20-25

C-2 (C-Br) 118 - 122 s -

C-3 136 - 140 d ³J(C-F) ≈ 8-12

C-4 126 - 130 d ⁴J(C-F) ≈ 2-4

C-5 115 - 119 d ³J(C-F) ≈ 4-8

C-6 (C-F) 160 - 165 d ¹J(C-F) ≈ 250-260

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols
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A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation

Weigh approximately 5-10 mg of 2-Bromo-6-fluorobenzaldehyde for ¹H NMR, or 20-50 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

Cap the NMR tube securely and ensure the sample is fully dissolved by gentle agitation.

2. NMR Spectrometer Setup and Data Acquisition

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

For ¹H NMR:

Set the spectral width to a range appropriate for aromatic and aldehydic protons (e.g., 0-

12 ppm).

Utilize a standard single-pulse experiment.

Set a relaxation delay of at least 5 seconds to ensure quantitative integration.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

For ¹³C NMR:
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Set the spectral width to encompass the expected range for aromatic and carbonyl

carbons (e.g., 0-200 ppm).

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon, unless C-F coupling information is desired.

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically

required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for

each resonance.

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Visualization of Molecular Structure and NMR
Assignments
The following diagram illustrates the chemical structure of 2-Bromo-6-fluorobenzaldehyde
with the predicted proton and carbon assignments.

Caption: Chemical structure of 2-Bromo-6-fluorobenzaldehyde with atom numbering for NMR

assignments.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-6-
fluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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